molecular formula C6H9NO3S B2366451 3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide CAS No. 2385077-55-2

3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide

Cat. No. B2366451
CAS RN: 2385077-55-2
M. Wt: 175.2
InChI Key: LNIPWIALNZRTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide is a heterocyclic compound that has been synthesized and studied for its potential use in various scientific applications. This compound is also known as oxathiapiprolin and has the chemical formula C15H18N2O3S2.1.1.01,5]nonane 4,4-dioxide.

Scientific Research Applications

Regioselective Base-induced Elimination The base-induced elimination process of unsymmetrical 8-oxa-3-thiabicyclo[3.2.1]octane and 9-oxa-3-thiabicyclo[3.3.1]nonane demonstrates high regioselectivity. This reaction's selectivity sheds light on the correlation between the regioselectivity and the proton undergoing abstraction, whether equatorial versus axial (Lautens, Fillion, & Sampat, 1998).

Metal-free Reduction of CO2 to Methanol Organocatalyst 1-Bcat-2-PPh2-C6H4 acts as an efficient, metal-free system for reducing carbon dioxide to methanol using hydroboranes. This process demonstrates "living" behavior of the catalyst, highlighting its potential for high yields and significant turnover numbers and frequencies, marking a promising route for CO2 utilization (Courtemanche, Légaré, Maron, & Fontaine, 2013).

Catalytic Aerobic Oxidation of Alcohols The nitroxyl radical 3-oxo-9-azabicyclo[3.3.1]nonane-N-oxyl (3-oxo-ABNO), supported on SBA-15, presents an efficient and recyclable catalyst for the aerobic oxidation of alcohols under metal-free conditions. This innovative approach provides a superior catalytic activity compared to traditional systems, emphasizing the catalyst's reusability without loss of efficiency (Karimi, Farhangi, Vali, & Vahdati, 2014).

Synthesis of Bridged Morpholines Efficient synthesis methods for 8-oxa-3-aza-bicyclo[3.2.1]octane and 9-oxa-3-aza-bicyclo[3.3.1]nonane from dicarboxylic acids showcase a solvent-free key cyclization step. These syntheses contribute to the accessible production of bridged morpholines, important in various chemical synthesis applications (Zaytsev et al., 2016).

properties

IUPAC Name

3-oxa-4λ6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c8-11(9)7-3-5-1-6(7,2-5)4-10-11/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIPWIALNZRTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC13COS(=O)(=O)N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.